molecular formula C13H23N5O2 B2970362 tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate CAS No. 2228305-67-5

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No.: B2970362
CAS No.: 2228305-67-5
M. Wt: 281.36
InChI Key: RWHGKFTVXXIPOT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-triazole moiety. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and protease modulators due to its ability to participate in hydrogen bonding and π-π interactions . Its molecular formula is C₁₃H₂₃N₅O₂, with a molecular weight of 281.35 g/mol, as inferred from structurally analogous compounds .

Properties

IUPAC Name

tert-butyl 3-(5-amino-1-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-6-9(8-18)10-15-11(14)17(4)16-10/h9H,5-8H2,1-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGKFTVXXIPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound that integrates a triazole ring with a piperidine structure, which has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H23N5O2C_{13}H_{23}N_5O_2, with a molecular weight of 281.35 g/mol. The compound features a tert-butyl group attached to a piperidine ring and a triazole moiety that is known for its diverse biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the triazole ring, which has been associated with various pharmacological effects including:

Antimicrobial Activity : Compounds containing triazole rings often exhibit antifungal and antibacterial properties. This suggests that tert-butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine could potentially inhibit the growth of pathogenic microorganisms.

Enzyme Inhibition : Similar compounds have demonstrated the ability to act as enzyme inhibitors. For instance, they can interfere with protein kinases involved in signaling pathways critical for cell growth and survival. This inhibition may have implications in cancer therapy where unregulated kinase activity is common .

Ligand Properties : The compound's structure allows it to function as a ligand in bioconjugation processes, facilitating the formation of stable triazole linkages resistant to hydrolysis under physiological conditions. This stability enhances its potential therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds and their implications:

Study Focus Findings
Antimicrobial PropertiesCompounds with similar triazole structures have shown significant antifungal activity against various strains, indicating potential for use in treating infections.
Cancer TherapeuticsResearch indicates that piperidine derivatives can modulate signaling pathways involved in tumor growth. For example, inhibitors targeting protein kinase B (PKB) have been shown to suppress tumor growth in xenograft models .
Synthesis and CharacterizationA study outlined two complementary pathways for synthesizing N-substituted triazoles, demonstrating effective yields and providing insights into their biological potential .

Comparative Analysis

The following table compares tert-butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine with structurally similar compounds regarding their biological activities:

Compound Name Molecular Formula Biological Activity
tert-butyl 3-aminoazetidine-1-carboxylateC11H19N5O2C_{11}H_{19}N_5O_2Antimicrobial and enzyme inhibition
tert-butyl azetidine-1-carboxylateC9H17N3O2C_{9}H_{17}N_3O_2Moderate antifungal activity
tert-butyl (3-amino-propyl)(methyl)-carbamate hydrochlorideC10H20N4O2C_{10}H_{20}N_4O_2Potential anticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate (2060042-20-6) C₁₃H₂₃N₅O₂ 281.35 - 5-(Aminomethyl) on triazole
- Boc-protected piperidine
Intermediate for peptidomimetics; enhanced solubility due to polar aminomethyl group.
tert-Butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate (1219148-43-2) C₁₁H₁₄ClN₃O 239.71 - 2-Aminopyrimidine substituent
- Boc-protected piperidine
Used in kinase inhibitor research; pyrimidine enhances DNA-binding affinity.
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate C₁₆H₂₃F₃N₄O₃S 422.44 - Trifluoromethyl and thioether groups
- Hydroxyl on piperidine
Antifungal and antiviral applications; CF₃ group improves metabolic stability.

Key Observations:

Substituent Diversity: The target compound’s 5-amino-1-methyl-triazole moiety offers a balance of hydrogen-bonding capacity (via NH₂) and steric protection (via CH₃), contrasting with the aminomethyl group in , which increases hydrophilicity. The trifluoromethyl-thioether derivative exhibits enhanced lipophilicity and stability, making it suitable for membrane-permeable therapeutics.

Molecular Weight and Solubility: The target compound (281.35 g/mol) is lighter than the trifluoromethyl analog (422.44 g/mol) , favoring better pharmacokinetic profiles in drug design. The 2-aminopyrimidine derivative (239.71 g/mol) has lower solubility due to aromatic stacking but excels in targeting nucleotide-binding domains.

Synthetic Utility :

  • The Boc group in all compounds simplifies piperidine functionalization, as seen in Example 6 of , where similar intermediates are used to synthesize complex hydrazine-based inhibitors.

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